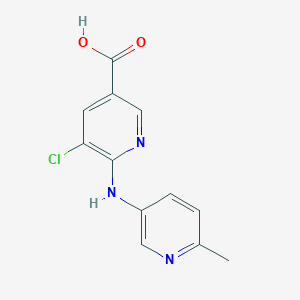![molecular formula C16H16N4O B13927913 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is a complex heterocyclic compound that features a naphthyridine core, which is known for its diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol typically involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. One common approach is the Friedländer synthesis, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-catalyzed synthesis and ring expansion reactions. The use of water-soluble catalysts, such as Ir catalysts, can facilitate the synthesis in aqueous environments under air atmosphere, making the process more eco-friendly and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to antiproliferative effects . The compound’s structure allows it to bind to specific receptors or active sites, thereby modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[4,3-c]pyridines: These compounds have been studied for their antiproliferative activity and potential therapeutic effects.
1,6-Naphthyridines: These compounds are known for their specific functionalization and activity as sex hormone regulatory agents and anti-HIV agents.
Uniqueness
3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is unique due to its specific combination of a naphthyridine core with a pyridine moiety, which enhances its biological activity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecular architectures further distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C16H16N4O |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-[(3-pyridin-4-yl-2,6-naphthyridin-1-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H16N4O/c21-9-1-5-19-16-14-4-8-18-11-13(14)10-15(20-16)12-2-6-17-7-3-12/h2-4,6-8,10-11,21H,1,5,9H2,(H,19,20) |
InChI-Schlüssel |
GZHZMFFLSDMMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NC(=C3C=CN=CC3=C2)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


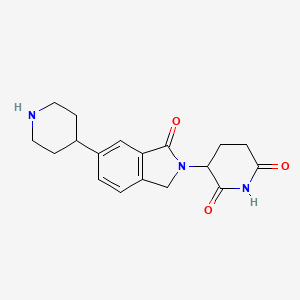
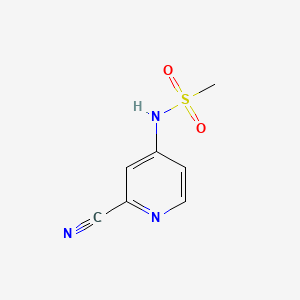
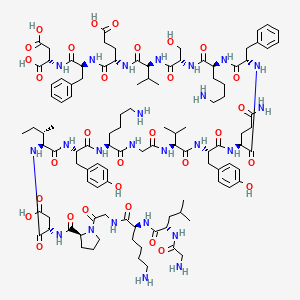
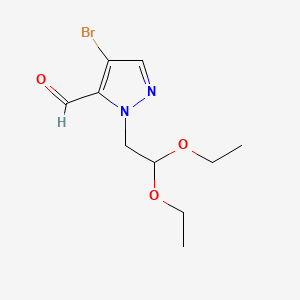
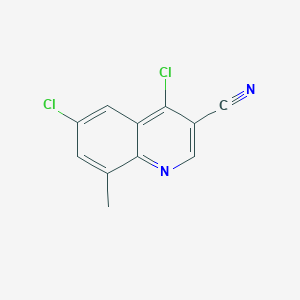
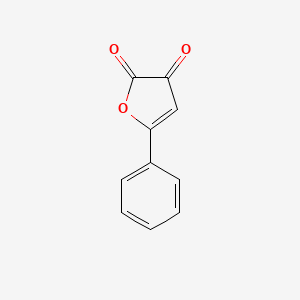
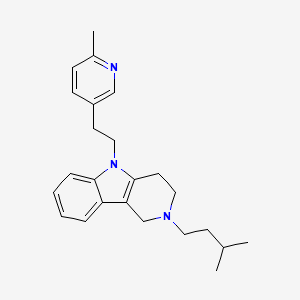
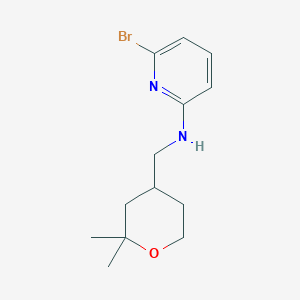
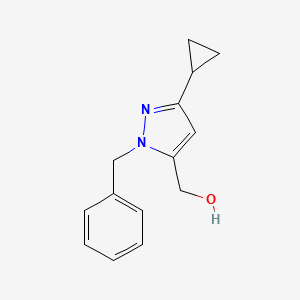
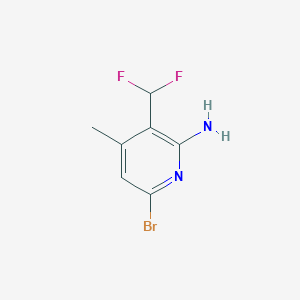
![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)
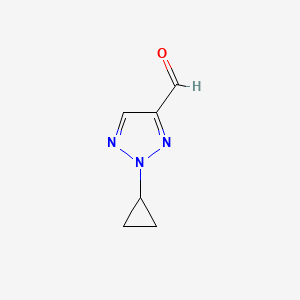
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
